molecular formula C15H26N7O14P3S B017387 (2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid CAS No. 109214-84-8

(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid

Cat. No.: B017387
CAS No.: 109214-84-8
M. Wt: 653.4 g/mol
InChI Key: FBOLNTODBBAPDR-KEPZVFJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells .

Preparation Methods

5’-Hydroxymethylcytosine can be generated by the oxidation of 5-methylcytosine, a reaction mediated by TET enzymes. This process involves the addition of a hydroxymethyl group to the cytosine base, converting it into 5’-Hydroxymethylcytosine

Chemical Reactions Analysis

5’-Hydroxymethylcytosine undergoes several types of chemical reactions:

    Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.

    Reduction: It can be reduced back to 5-methylcytosine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 5-formylcytosine, 5-carboxylcytosine, and 5-methylcytosine .

Scientific Research Applications

5’-Hydroxymethylcytosine has several scientific research applications:

Mechanism of Action

The mechanism by which 5’-Hydroxymethylcytosine exerts its effects involves the regulation of gene expression and DNA demethylation. The hydroxymethyl group can alter the binding affinity of transcription factors and other proteins to DNA, thereby influencing gene activity. TET enzymes mediate the conversion of 5-methylcytosine to 5’-Hydroxymethylcytosine, which can then be further oxidized or reduced, leading to dynamic changes in the epigenetic landscape .

Comparison with Similar Compounds

5’-Hydroxymethylcytosine is unique compared to other cytosine derivatives like 5-methylcytosine and 5-formylcytosine due to its specific role in gene regulation and DNA demethylation. Similar compounds include:

    5-Methylcytosine: Involved in gene silencing and DNA methylation.

    5-Formylcytosine: An intermediate in the oxidation of 5-methylcytosine.

    5-Carboxylcytosine: Another oxidation product of 5-methylcytosine.

These compounds share similar pathways but differ in their specific functions and effects on gene expression .

Properties

CAS No.

109214-84-8

Molecular Formula

C15H26N7O14P3S

Molecular Weight

653.4 g/mol

IUPAC Name

(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid

InChI

InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1

InChI Key

FBOLNTODBBAPDR-KEPZVFJZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Synonyms

5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate)
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt
5'-HCMAIT

Origin of Product

United States

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